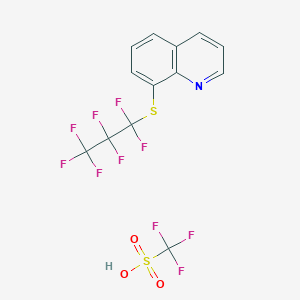
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate is a versatile chemical compound used in various scientific research fields. Its unique properties make it ideal for applications in materials science, catalysis, and organic synthesis. This compound is known for its ability to inhibit the growth of epidermoid carcinoma cells by binding to the drug target site on tubulin, which is required for cell division .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate are not well-documented. Typically, such compounds are produced in specialized chemical manufacturing facilities that adhere to strict safety and quality control standards. The production process likely involves scaling up the laboratory synthesis methods to industrial scales, with appropriate modifications to ensure efficiency and safety.
化学反应分析
Types of Reactions
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
科学研究应用
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity and stability.
Biology: Investigated for its potential as an anticancer agent, particularly in inhibiting the growth of carcinoma cells.
Medicine: Explored for its potential therapeutic applications, including its ability to target specific molecular pathways involved in disease processes.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
作用机制
The mechanism of action of 8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate involves its binding to tubulin, a protein essential for cell division. By binding to tubulin, the compound prevents the polymerization of microtubules, thereby inhibiting cell division and leading to cell death. This mechanism is particularly relevant in its potential anticancer applications, where it can selectively target rapidly dividing cancer cells .
相似化合物的比较
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate can be compared with other similar compounds, such as:
8-Quinolinyl trifluoromethanesulfonate: Similar in structure but lacks the perfluoropropylthio group, which imparts unique properties to this compound.
Quinolone derivatives: Share the quinoline core structure but differ in their substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its perfluoropropylthio group, which enhances its stability and reactivity, making it suitable for a wide range of scientific research applications.
属性
IUPAC Name |
8-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)quinoline;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F7NS.CHF3O3S/c13-10(14,11(15,16)17)12(18,19)21-8-5-1-3-7-4-2-6-20-9(7)8;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGGCVYQZMWBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(C(C(F)(F)F)(F)F)(F)F)N=CC=C2.C(F)(F)(F)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F10NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
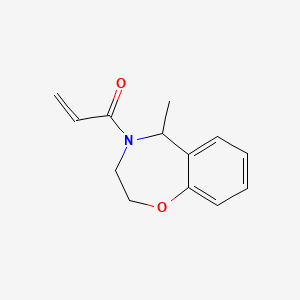
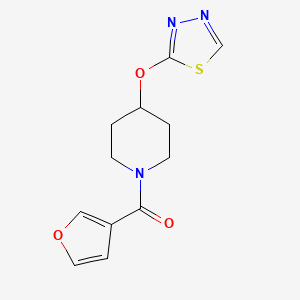
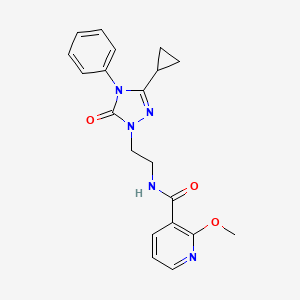
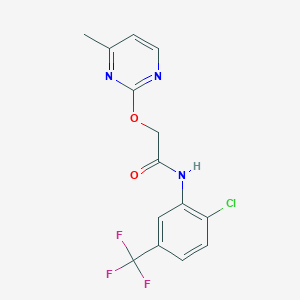
![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2606259.png)
![methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate](/img/structure/B2606260.png)
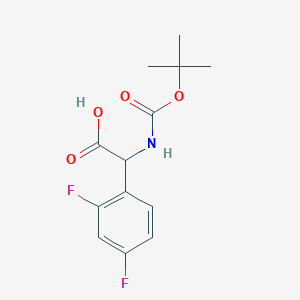
![2-(2,5-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2606264.png)
![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)
![Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B2606268.png)
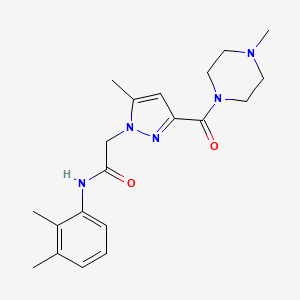
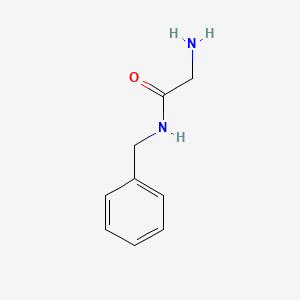

![3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride](/img/structure/B2606274.png)
